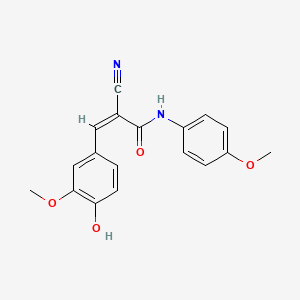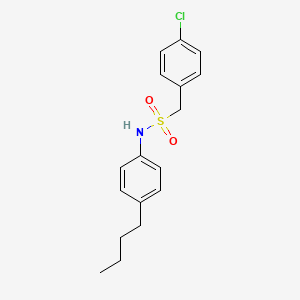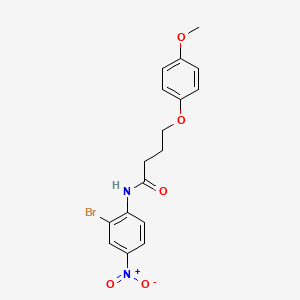![molecular formula C17H16BrNO2 B5070530 4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)
4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, commonly known as BRD, is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields. BRD is a bicyclic compound with a unique structure that makes it an attractive candidate for use in drug discovery, medicinal chemistry, and other areas of research.
Mécanisme D'action
The mechanism of action of BRD is not fully understood, but it is believed to act as a covalent inhibitor of various enzymes and proteins. BRD has been shown to inhibit the activity of several enzymes, including histone deacetylases and bromodomain-containing proteins, which are involved in various cellular processes such as gene expression and chromatin remodeling.
Biochemical and Physiological Effects
BRD has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. BRD has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis (programmed cell death) in these cells. BRD has also been shown to have anti-viral activity against several viruses, including influenza A virus and HIV-1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BRD in lab experiments is its unique structure, which makes it an attractive candidate for use in drug discovery and medicinal chemistry. BRD has also been shown to have potent and selective activity against various targets, making it a valuable tool for studying protein-protein interactions and developing new chemical probes. However, one of the limitations of using BRD is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research involving BRD. One area of research is the development of new drugs based on the structure of BRD. Another area of research is the study of the mechanism of action of BRD and its potential targets. Additionally, there is a need for further research on the toxicity and safety of BRD, as well as its potential applications in other fields, such as materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of BRD involves a multi-step process that begins with the reaction of 2-bromo-4-methylphenol with ethyl acetoacetate to form 4-(2-bromo-4-methylphenyl)-3-buten-2-one. This intermediate is then reacted with 4-aminocyclohexanone to produce the final product, BRD.
Applications De Recherche Scientifique
BRD has shown promise in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. In drug discovery, BRD has been used as a starting point for the development of novel therapeutics for various diseases, including cancer and infectious diseases. BRD has also been used in medicinal chemistry to understand the structure-activity relationship of various compounds and to design more potent and selective drugs. In chemical biology, BRD has been used as a tool to study protein-protein interactions and to develop new chemical probes for various biological targets.
Propriétés
IUPAC Name |
4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-9-2-7-13(12(18)8-9)19-16(20)14-10-3-4-11(6-5-10)15(14)17(19)21/h2-4,7-8,10-11,14-15H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJWXSXMILWCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B5070449.png)
![1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B5070461.png)
![3-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5070463.png)
![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5070478.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5070555.png)
![2-chloro-4,5-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5070559.png)